5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique fused ring system that combines a pyrazole ring with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
The use of commercially available starting materials and straightforward reaction conditions suggests that large-scale production could be feasible with appropriate optimization .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Buchwald and Chan arylations typically require palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel molecules with potential biological activity.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as kinases. The compound’s unique structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The pathways involved in its mechanism of action are still under investigation, but its potential as a kinase inhibitor highlights its significance in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar fused ring system.
1,2,4-triazolo[4,3-a][1,4]diazepine: A compound with a triazole ring fused to a diazepine ring.
Uniqueness
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its specific ring fusion and the resulting pharmacophore, which provides unique opportunities for drug design and development. Its ability to undergo various chemical modifications and its potential as a kinase inhibitor further distinguish it from similar compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-8-6-7-2-4-9-10(7)5-1/h2,4,8H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYKOBVKGFBQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=NN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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